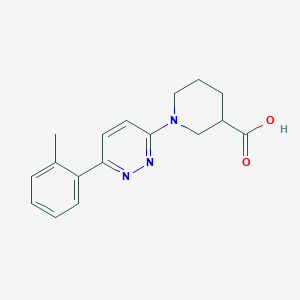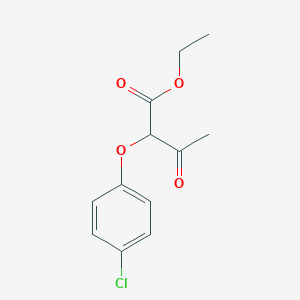
Ethyl 2-(4-chlorophenoxy)acetoacetate
Übersicht
Beschreibung
Ethyl 2-(4-chlorophenoxy)acetoacetate is a chemical compound with the molecular formula C12H13ClO4 . It is a derivative of ethyl acetoacetate, which is a colorless liquid widely used as a chemical intermediate in the production of a variety of compounds .
Synthesis Analysis
The synthesis of Ethyl 2-(4-chlorophenoxy)acetoacetate could potentially involve a Claisen condensation reaction . This reaction involves the deprotonation of an ester to form an enolate, which then acts as a nucleophile in an SN2 reaction to form a new C-C bond . The specific synthesis process for Ethyl 2-(4-chlorophenoxy)acetoacetate might involve similar steps, but with the introduction of a 4-chlorophenoxy group.Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-chlorophenoxy)acetoacetate consists of a 4-chlorophenoxy group attached to an acetoacetate ester . The acetoacetate part of the molecule contains two carbonyl groups, each with an alpha-carbon that has hydrogens that are easily abstracted .Chemical Reactions Analysis
Ethyl acetoacetate, a related compound, is known to undergo a variety of reactions, including keto-enol tautomerism and nucleophilic substitution . Ethyl 2-(4-chlorophenoxy)acetoacetate may undergo similar reactions, with the 4-chlorophenoxy group potentially influencing the reactivity of the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis of Coumarin Derivatives
Coumarin derivatives are significant due to their applications in pharmaceuticals, cosmetics, and optical devices. Ethyl 2-(4-chlorophenoxy)acetoacetate can be used in the synthesis of these compounds through Knoevenagel condensation followed by intramolecular cyclization . This process is valuable for creating compounds with potential medicinal properties.
Pharmaceutical Synthesis
In pharmaceutical research, Ethyl 2-(4-chlorophenoxy)acetoacetate serves as a precursor for synthesizing various active pharmaceutical ingredients (APIs). It is involved in the acetoacetic ester synthesis, which is a method to produce methyl ketones . These ketones are crucial intermediates in the manufacture of a wide range of pharmaceuticals.
Agriculture Chemicals
The compound finds application in the agricultural sector as well. It is used in the synthesis of certain agrochemicals that protect crops from pests and diseases. The details of its specific uses in agriculture are not readily available, but its role in synthesizing intermediates for pesticides is acknowledged .
Material Science
Ethyl 2-(4-chlorophenoxy)acetoacetate is utilized in material science, particularly in the synthesis of polymers and resins. Its chemical structure allows it to act as an intermediate in creating materials with desired properties such as increased durability or specific reactivity .
Chemical Synthesis
This compound is instrumental in chemical synthesis, where it is used to create a variety of organic molecules. Its role in acetoacetic ester synthesis is particularly noteworthy, as it helps in forming stabilized enolates, which are essential for producing different synthetic compounds .
Biotechnological Applications
In biotechnology, Ethyl 2-(4-chlorophenoxy)acetoacetate may be involved in the synthesis of thiazole derivatives, which have diverse biological activities. These activities include antimicrobial, antifungal, and antitumor effects, making it a valuable compound in the development of new biotechnological products .
Environmental Applications
While specific environmental applications of Ethyl 2-(4-chlorophenoxy)acetoacetate are not explicitly detailed in the available literature, compounds like this often play a role in environmental chemistry. They can be used in processes such as pollutant degradation or as intermediates in the synthesis of environmentally friendly chemicals .
Wirkmechanismus
Target of Action
Ethyl 2-(4-chlorophenoxy)acetoacetate, also known as 2-(4-Chlorophenoxy)acetoacetic acid ethyl ester , is a chemical compound that is used in various pharmaceutical and chemical applications
Mode of Action
It is known that acetoacetic ester (ethyl acetoacetate), a similar compound, is an extremely useful molecule that can be used to make ketones and other molecules . It undergoes a transformation from Beta-Ketoester to Ketone . The enolate will preferentially form on the shared alpha-carbon . These enolates are pretty good at SN2 reactions .
Biochemical Pathways
Related compounds like ethyl acetoacetate are known to participate in reactions such as the claisen condensation , which results in the formation of β-keto esters .
Result of Action
Related compounds like ethyl acetoacetate are known to be used in the synthesis of various other compounds .
Eigenschaften
IUPAC Name |
ethyl 2-(4-chlorophenoxy)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-7,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSZRJCFCVJFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

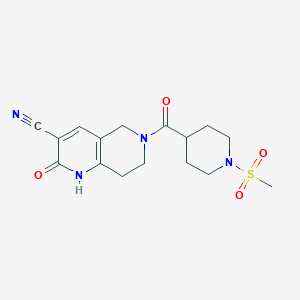
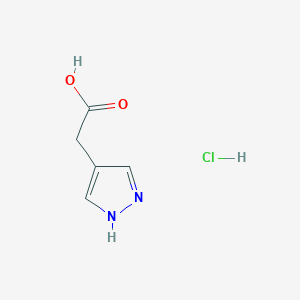
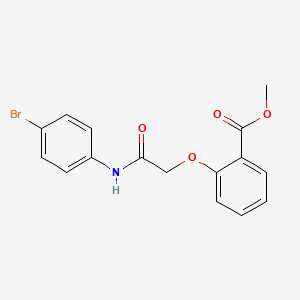

![2-(pyridin-3-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2892253.png)
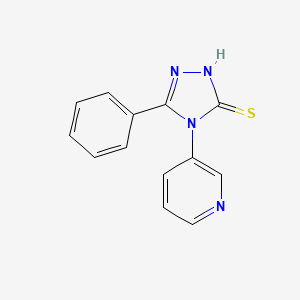
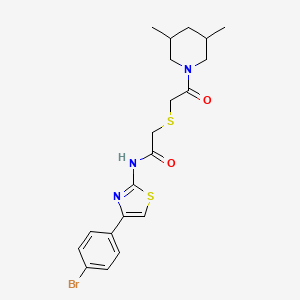

![N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2892261.png)
![1-[(5R,9'Ar)-spiro[1,3-oxazinane-5,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]-3-yl]-2-chloroethanone](/img/structure/B2892262.png)
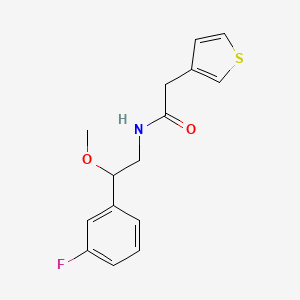
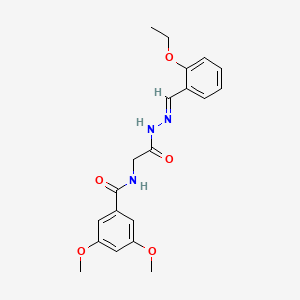
![3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2892265.png)
